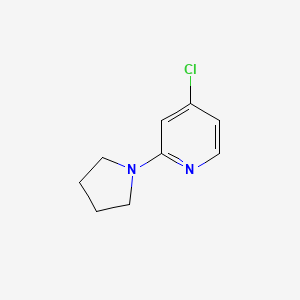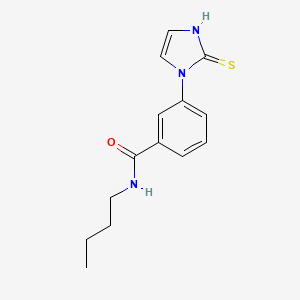
4-Chloro-2-(pyrrolidin-1-yl)pyridine
Overview
Description
4-Chloro-2-(pyrrolidin-1-yl)pyridine is a chemical compound with the CAS Number: 1209459-01-7 . It has a linear formula of C9H11CLN2 . The molecule consists of a pyrrolidinyl group attached to the 4-position of pyridine .
Synthesis Analysis
The synthesis of compounds like 4-Chloro-2-(pyrrolidin-1-yl)pyridine often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(pyrrolidin-1-yl)pyridine can be represented by the InChI Code: 1S/C9H11ClN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 . The molecule consists of a pyrrolidinyl group attached via N to the 4-position of pyridine .Physical And Chemical Properties Analysis
4-Chloro-2-(pyrrolidin-1-yl)pyridine has a molecular weight of 182.65 . The compound is slightly brown crystals and is very soluble in water .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of the “4-Chloro-2-(pyrrolidin-1-yl)pyridine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of Stable Betainic Pyrimidinaminides
“4-Chloro-6-(pyrrolidin-1-yl)pyrimidine” is involved in the synthesis and characterization of stable betainic pyrimidinaminides. These compounds are formed under certain conditions, involving nucleophilic substitution on trichloropyrimidines with pyrrolidin-1-yl pyridine or similar heteroaromatics.
Synthesis of 2-(pyrrolidin-1-yl)pyrimidine Derivatives
The current methods for the synthesis of 2-(pyrrolidin-1-yl)pyrimidine derivatives can be divided into two main types . The first type of methods is used more often and relies on the reaction of pyrrolidine with 2-chloropyrimidine .
Antibacterial Activity
The structure-activity relationship (SAR) investigation showed that, in consideration of the N’-substituents, antibacterial activity increased in a certain order . This indicates that “4-Chloro-2-(pyrrolidin-1-yl)pyridine” could potentially be used in the development of new antibacterial agents.
Development of New Drugs
Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known for its broad range of chemical and biological properties . Given that “4-Chloro-2-(pyrrolidin-1-yl)pyridine” shares similar structural characteristics with imidazole, it could potentially be used in the development of new drugs with various biological activities .
Treatment of Human Diseases
The pyrrolidine ring is characterized by the stereogenicity of carbons . This means that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . Therefore, “4-Chloro-2-(pyrrolidin-1-yl)pyridine” could potentially be used in the treatment of various human diseases.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrrolidine, a five-membered ring with a nitrogen atom, is a common structure in many biologically active compounds . It’s possible that “4-Chloro-2-(pyrrolidin-1-yl)pyridine” could interact with various biological targets due to the presence of this functional group.
Mode of Action
Without specific information, it’s difficult to say exactly how “4-Chloro-2-(pyrrolidin-1-yl)pyridine” interacts with its targets. The pyrrolidine ring could potentially be involved in hydrogen bonding or other types of interactions with target proteins .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways “4-Chloro-2-(pyrrolidin-1-yl)pyridine” might affect. Pyrrolidine derivatives have been found to interact with a wide range of targets and pathways .
Pharmacokinetics
The presence of the pyrrolidine ring could potentially influence these properties, as pyrrolidine is a common structure in many drugs .
properties
IUPAC Name |
4-chloro-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBUXNZPPWMZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670373 | |
| Record name | 4-Chloro-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(pyrrolidin-1-yl)pyridine | |
CAS RN |
1209459-01-7 | |
| Record name | 4-Chloro-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)



![6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1519308.png)






![2,2,2-trifluoroethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1519319.png)